molecular formula C42H77NNaO10P B13721488 1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine

1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine

Cat. No.: B13721488
M. Wt: 810.0 g/mol
InChI Key: KPHZNDUWYZIXFY-ODDSEBEXSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine typically involves the esterification of oleic acid with glycerol to form 1,2-dioctadecenoyl-sn-glycerol. This intermediate is then reacted with phosphoric acid and a nucleophilic halogenating agent, such as phosphorus trichloride, to form 1,2-dioctadecenoyl-sn-glycero-3-phosphate . The final step involves the reaction of this phosphate with serine to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is typically produced in a reagent-grade form for research purposes .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleic acid tails can produce shorter-chain fatty acids, while substitution reactions can introduce new functional groups to the head group .

Properties

Molecular Formula

C42H77NNaO10P

Molecular Weight

810.0 g/mol

IUPAC Name

sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

InChI

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39-;/m1./s1

InChI Key

KPHZNDUWYZIXFY-ODDSEBEXSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

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